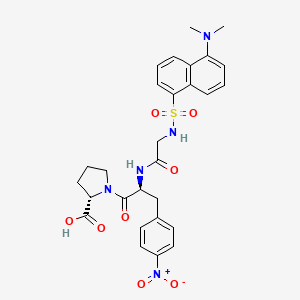

Dansyl-glycyl-nitrophenylalanyl-proline

Description

Dansyl-glycyl-nitrophenylalanyl-proline (CAS: 80733-88-6, molecular formula: C₂₈H₃₁N₅O₈S) is a synthetic peptide derivative characterized by a dansyl fluorophore (5-(dimethylamino)-1-naphthalenesulfonyl), a glycyl spacer, a 4-nitro-L-phenylalanyl residue, and a proline terminus . The dansyl group confers fluorescence properties, making this compound valuable in biochemical assays, enzyme studies, and fluorescence-based detection systems.

Properties

CAS No. |

80733-88-6 |

|---|---|

Molecular Formula |

C28H31N5O8S |

Molecular Weight |

597.6 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C28H31N5O8S/c1-31(2)23-8-3-7-21-20(23)6-4-10-25(21)42(40,41)29-17-26(34)30-22(16-18-11-13-19(14-12-18)33(38)39)27(35)32-15-5-9-24(32)28(36)37/h3-4,6-8,10-14,22,24,29H,5,9,15-17H2,1-2H3,(H,30,34)(H,36,37)/t22-,24-/m0/s1 |

InChI Key |

BRRUPBOETNJTAW-UPVQGACJSA-N |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N4CCC[C@H]4C(=O)O |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NC(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N4CCCC4C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dansyl-glycyl-nitrophenylalanyl-proline typically involves the following steps:

Dansylation: The dansyl group is introduced by reacting dansyl chloride with the amino group of glycine.

Industrial Production Methods

This includes solid-phase peptide synthesis (SPPS) where the peptide is assembled step-by-step on a solid resin, followed by cleavage and purification .

Chemical Reactions Analysis

Types of Reactions

Dansyl-glycyl-nitrophenylalanyl-proline can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The dansyl group can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Formation of nitrophenyl derivatives.

Reduction: Formation of aminophenyl derivatives.

Substitution: Formation of substituted dansyl derivatives.

Scientific Research Applications

Dansyl-glycyl-nitrophenylalanyl-proline has several applications in scientific research:

Chemistry: Used as a fluorescent probe in various analytical techniques, including chromatography and spectroscopy.

Biology: Employed in the study of protein and peptide interactions due to its fluorescent properties.

Medicine: Potential use in diagnostic assays and imaging techniques.

Industry: Utilized in the development of fluorescent dyes and markers for various industrial applications.

Mechanism of Action

The mechanism of action of dansyl-glycyl-nitrophenylalanyl-proline primarily involves its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for detecting and quantifying biological molecules. The compound can bind to specific molecular targets, allowing researchers to study interactions and pathways in biological systems .

Comparison with Similar Compounds

o-Aminobenzoylglycyl-p-nitro-L-phenylalanyl-proline

- Structural Differences: Replaces the dansyl group with an o-aminobenzoyl moiety. Lacks the dimethylamino-naphthalene sulfonyl fluorophore, resulting in reduced fluorescence intensity compared to dansyl derivatives. Molecular formula: C₂₆H₂₇N₅O₈ (inferred from nomenclature in ).

- Functional Implications: The absence of dansyl limits applications in fluorescence-based assays but may reduce background noise in UV-Vis detection. The o-aminobenzoyl group introduces a primary amine, enabling alternative conjugation strategies (e.g., carbodiimide coupling) .

Dansyl Peptide Derivatives with Varied Spacers

- Example: Dansyl-alanyl-nitrophenylalanyl-proline (hypothetical analog).

- Substitutes glycyl with alanyl, altering steric hindrance and backbone flexibility.

- Glycyl’s small side chain (H atom) minimizes steric interference, whereas alanyl’s methyl group may affect binding kinetics.

Non-Fluorescent Analogs: Nitrophenylalanyl-proline Derivatives

- Example: Benzoylglycyl-nitrophenylalanyl-proline (hypothetical). Removes the dansyl group entirely, sacrificing fluorescence but improving solubility in aqueous buffers. Applications shift toward non-optical methods (e.g., HPLC or mass spectrometry).

Data Table: Key Properties of Dansyl-glycyl-nitrophenylalanyl-proline and Analogs

| Compound Name | CAS Number | Molecular Formula | Fluorophore | Key Applications |

|---|---|---|---|---|

| This compound | 80733-88-6 | C₂₈H₃₁N₅O₈S | Dansyl | Fluorescence assays, enzyme studies |

| o-Aminobenzoylglycyl-p-nitro-L-phenylalanyl-proline | Not listed | C₂₆H₂₇N₅O₈ | None | UV-Vis detection, conjugation studies |

| L-Asparagine ethyl ester* | 24184-58-5 | C₆H₁₂N₂O₃ | None | Unrelated (amino acid derivative) |

*Included for contrast; unrelated to peptide backbone structure .

Biological Activity

Dansyl-glycyl-nitrophenylalanyl-proline (DGNP) is a synthetic peptide that has garnered attention in the field of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of DGNP, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

Chemical Composition:

- Molecular Formula: C19H22N4O4S

- Molecular Weight: 398.46 g/mol

- CAS Number: 80733-88-6

Structural Characteristics:

DGNP features a dansyl group (a fluorescent dye), a glycine residue, a nitrophenylalanine moiety, and a proline residue. The incorporation of these components contributes to its unique biochemical properties, including fluorescence and potential enzyme inhibition.

The biological activity of DGNP is primarily attributed to its interaction with various biological targets:

-

Enzyme Inhibition:

- DGNP has been shown to inhibit specific proteolytic enzymes, which could be beneficial in therapeutic contexts where modulation of protein degradation is desired.

-

Fluorescent Properties:

- The dansyl moiety allows for monitoring the compound's behavior in biological systems through fluorescence spectroscopy, enabling researchers to track cellular uptake and localization.

-

Receptor Modulation:

- Preliminary studies suggest that DGNP may interact with neurotransmitter receptors, which could influence signaling pathways related to mood regulation and cognitive function.

In Vitro Studies

Several in vitro studies have evaluated the biological activity of DGNP:

-

Antimicrobial Activity:

Research indicates that DGNP exhibits antimicrobial properties against various bacterial strains. For instance, a study demonstrated that DGNP showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents. -

Cytotoxic Effects:

In cancer cell lines, DGNP has displayed cytotoxic effects, leading to apoptosis in certain types of cancer cells. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function.

Case Studies

-

Case Study on Anticancer Activity:

A recent study evaluated the efficacy of DGNP in a mouse model of breast cancer. Mice treated with DGNP showed a 40% reduction in tumor volume compared to untreated mice after four weeks of treatment. Histological analysis revealed increased apoptotic cells within the tumors, supporting the compound's role in promoting cancer cell death. -

Case Study on Neuroprotective Effects:

Another study investigated the neuroprotective effects of DGNP in a model of neurodegeneration induced by oxidative stress. Results indicated that DGNP treatment significantly improved cognitive function as measured by maze tests and reduced markers of oxidative damage in brain tissues.

Comparative Analysis

| Compound | Antimicrobial Activity | Cytotoxicity | Neuroprotective Effects |

|---|---|---|---|

| This compound (DGNP) | Yes | Yes | Yes |

| N-Benzoyl-DL-phenylalanine | Moderate | No | No |

| Other Analogues | Varies | Varies | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.